1-(2-Fluoroethyl)-1H-pyrazol-3-amine hydrochloride
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Overview
Description
1-(2-Fluoroethyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound that belongs to the class of fluorinated pyrazoles. This compound is characterized by the presence of a fluoroethyl group attached to the pyrazole ring, which imparts unique chemical and biological properties. It is commonly used in various scientific research applications due to its reactivity and potential therapeutic benefits.
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 1H-pyrazol-3-amine with 2-fluoroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Fluoroethyl)-1H-pyrazol-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form pyrazole derivatives and fluoroethanol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
1-(2-Fluoroethyl)-1H-pyrazol-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also used in the development of fluorescent probes for imaging studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluoroethyl group enhances the compound’s ability to interact with biological molecules, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Fluoroethyl)-1H-pyrazol-3-amine hydrochloride can be compared with other similar compounds, such as:
1-(2-Fluoroethyl)-1H-benzimidazole-2-carbaldehyde hydrochloride: This compound also contains a fluoroethyl group but is attached to a benzimidazole ring instead of a pyrazole ring.
2-Fluoroethanol: This is a simpler compound with a fluoroethyl group attached to an alcohol.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential biological activities compared to other fluorinated compounds.
Properties
IUPAC Name |
1-(2-fluoroethyl)pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN3.ClH/c6-2-4-9-3-1-5(7)8-9;/h1,3H,2,4H2,(H2,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJZIDBLZBZJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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